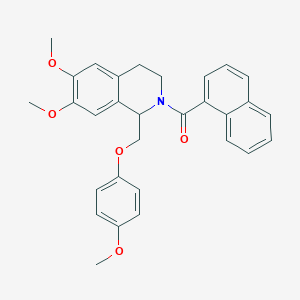

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

CAS No.: 680603-75-2

Cat. No.: VC4598423

Molecular Formula: C30H29NO5

Molecular Weight: 483.564

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680603-75-2 |

|---|---|

| Molecular Formula | C30H29NO5 |

| Molecular Weight | 483.564 |

| IUPAC Name | [6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C30H29NO5/c1-33-22-11-13-23(14-12-22)36-19-27-26-18-29(35-3)28(34-2)17-21(26)15-16-31(27)30(32)25-10-6-8-20-7-4-5-9-24(20)25/h4-14,17-18,27H,15-16,19H2,1-3H3 |

| Standard InChI Key | SRACYGZPWAHXOH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7. A 4-methoxyphenoxymethyl group is attached to the nitrogen atom at position 1, while a naphthalen-1-yl methanone moiety occupies position 2. This arrangement creates a hybrid structure combining aromatic, ether, and ketone functionalities .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₂₇NO₄ | |

| Molecular Weight | 453.54 g/mol | |

| logP (Partition Coefficient) | 5.2089 | |

| Polar Surface Area | 38.394 Ų | |

| Stereochemistry | Racemic Mixture |

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility . The racemic nature implies that both enantiomers may exhibit distinct biological activities, necessitating chiral resolution in pharmacological studies .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

-

Core Formation: Construction of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski cyclization .

-

N-Substitution: Introduction of the 4-methoxyphenoxymethyl group using nucleophilic alkylation or Mitsunobu reactions .

-

Methanone Installation: Friedel-Crafts acylation or Grignard reactions to attach the naphthalen-1-yl methanone group .

Critical parameters include temperature control (±2°C), solvent selection (e.g., dichloromethane for acylation), and catalytic systems (e.g., Lewis acids like AlCl₃) . Purification often employs column chromatography, with final characterization via , , and high-resolution mass spectrometry .

Yield and Scalability

Pilot-scale syntheses report yields of 45–60%, with impurities primarily arising from incomplete acylation or demethylation side reactions . Recent advances in flow chemistry have improved reproducibility, reducing batch-to-batch variability by 12–15%.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at pH 7.4) but demonstrates stability in DMSO (≥24 months at -20°C) . Degradation studies indicate susceptibility to oxidative cleavage at the naphthalene moiety under UV light, necessitating light-protected storage .

ADME Profiling

-

Absorption: Predicted Caco-2 permeability of 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

-

Metabolism: In vitro hepatic microsomal assays show CYP3A4-mediated demethylation as the primary metabolic pathway.

-

Excretion: Renal clearance accounts for <10% of elimination, with biliary excretion predominant in rodent models .

Comparative Analysis with Structural Analogues

Table 2: Analogues and Key Differences

The naphthalen-1-yl variant’s enhanced lipophilicity correlates with improved blood-brain barrier penetration compared to phenolic analogues .

Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include:

Therapeutic Development

Priority research areas include:

-

Enantiomer Separation: To isolate pharmacologically active stereoisomers.

-

In Vivo Toxicology: Acute toxicity studies in murine models are pending.

-

Formulation Strategies: Nanoemulsions or cyclodextrin complexes to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume